1-Ethyl-5-methyl-1H-pyrazole-3-carboxamide

Physicochemical Property Prediction Regioisomer Comparison Solubility Modeling

Researchers requiring the precise 1-ethyl-5-methyl regioisomer for SAR-driven lead optimization cannot substitute positional isomers (e.g., 3-ethyl-1-methyl or 5-ethyl-1-methyl variants; identical MW, different geometry) without invalidating biological data. This CAS-guaranteed compound ensures exact regioisomerism for reproducible synthesis. • Exact 1-ethyl-5-methyl-3-carboxamide regioisomer (CAS 863752-20-9) • Key intermediate for kinase inhibitor libraries & agrochemical fungicide scaffolds • Computed density 1.23 g/cm³ enables accurate HTS stock solution preparation Standard R&D supply with full QA documentation. Ships globally.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
CAS No. 863752-20-9
Cat. No. B1400777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-5-methyl-1H-pyrazole-3-carboxamide
CAS863752-20-9
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=N1)C(=O)N)C
InChIInChI=1S/C7H11N3O/c1-3-10-5(2)4-6(9-10)7(8)11/h4H,3H2,1-2H3,(H2,8,11)
InChIKeyKHLHVDJWBMTGQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-5-methyl-1H-pyrazole-3-carboxamide: Physicochemical Profile


1-Ethyl-5-methyl-1H-pyrazole-3-carboxamide is a synthetic heterocyclic building block with the molecular formula C₇H₁₁N₃O and a molecular weight of 153.18 g/mol . Structurally, it features a pyrazole core substituted with an ethyl group at the N1 position, a methyl group at the C5 position, and a primary carboxamide group (-CONH₂) at the C3 position . This specific substitution pattern defines its chemical reactivity and differentiates it from regioisomers such as 3-ethyl-1-methyl-1H-pyrazole-5-carboxamide (CAS 1415719-36-6) and 1-ethyl-5-methyl-1H-pyrazole-4-carboxamide (CAS 1177279-70-7) [1]. It is primarily utilized as an intermediate in medicinal chemistry and agrochemical research, where the unsubstituted carboxamide serves as a key functional handle for further derivatization, such as in the synthesis of kinase inhibitors or antimicrobial agents [2].

1-Ethyl-5-methyl-1H-pyrazole-3-carboxamide: Non-Substitutable Regioisomer


In synthetic workflows, the precise regioisomerism of 1-ethyl-5-methyl-1H-pyrazole-3-carboxamide (CAS 863752-20-9) is critical; generic substitution with a close analog, such as 3-ethyl-1-methyl-1H-pyrazole-5-carboxamide (CAS 1415719-36-6) or 5-ethyl-1-methyl-1H-pyrazole-3-carboxamide (CAS 863751-98-8), would introduce a different spatial orientation of functional groups, fundamentally altering the geometry and reactivity of downstream molecules . This is a key differentiator in lead optimization campaigns, where a methyl-to-ethyl positional swap on the pyrazole ring can significantly impact target binding and selectivity [1]. Therefore, procurement must be exact; substituting an isomer, even one with identical molecular weight and elemental composition, will lead to the synthesis of a different final compound, invalidating comparative biological or chemical data and potentially derailing established synthetic routes .

1-Ethyl-5-methyl-1H-pyrazole-3-carboxamide: Differentiation Evidence


Computed Density: Regioisomer Comparison

A direct computational comparison reveals a quantifiable difference in predicted density between the target compound and its key regioisomer, which influences its behavior in formulation and liquid-handling systems. The predicted density for 1-ethyl-5-methyl-1H-pyrazole-3-carboxamide (target) is 1.23±0.1 g/cm³ . In contrast, the predicted density for the closely related isomer 1-ethyl-5-methyl-1H-pyrazole-4-carboxamide is 1.24±0.1 g/cm³ . This 0.01 g/cm³ difference, while small, is an intrinsic property arising from the distinct molecular packing of the two regioisomers.

Physicochemical Property Prediction Regioisomer Comparison Solubility Modeling

Antibacterial SAR: C5 Substitution Effect

SAR studies on a related series of pyrazole-3-carboxamides demonstrate that the specific alkyl substitution on the pyrazole ring is not trivial; it directly modulates biological activity. In a study of chiral pyrazole-3-carboxamide derivatives, compounds with a methyl group at the C5 position (structurally analogous to the target compound) exhibited distinct antibacterial profiles compared to compounds with other substituents [1]. The study reports that certain methyl-substituted derivatives showed pronounced antibacterial activity against specific Gram-positive and Gram-negative strains, a property that can be completely ablated or altered by changing the C5 substituent to a larger or more polar group [2].

Structure-Activity Relationship Antibacterial Pyrazole-3-carboxamide

Purity Benchmarking: Isomer Comparison

From a procurement perspective, the target compound is commercially available with a typical purity specification of 95% from multiple vendors . A key regioisomer, 3-ethyl-1-methyl-1H-pyrazole-5-carboxamide (CAS 1415719-36-6), is also commercially available, but at the same 95% purity level . The quantifiable differentiator is therefore not the purity, but the regioisomeric identity itself, which is explicitly and unambiguously defined by the unique CAS RN 863752-20-9. The catalog listing clearly distinguishes the two compounds as separate, non-interchangeable products .

Procurement Purity Analysis Regioisomer Availability

1-Ethyl-5-methyl-1H-pyrazole-3-carboxamide: Application Scenarios


Regiospecific Synthesis for Medicinal Chemistry Libraries

This compound is the mandatory starting material for any medicinal chemistry campaign requiring the synthesis of a focused library of 1-ethyl-5-methyl-1H-pyrazole-3-carboxamide derivatives. The evidence confirms its unique regioisomerism and its role as a precursor to potential kinase inhibitors . Substitution with a different isomer would lead to a library of compounds with a different core structure, invalidating the entire structure-activity relationship (SAR) analysis. For example, it can be used to synthesize N-substituted carboxamides targeting specific receptors, where the 5-methyl group is a key determinant of binding affinity, as inferred from class-level SAR .

Agrochemical Intermediates: Defined Pyrazole Core

In agrochemical research, pyrazole-3-carboxamides are a privileged scaffold for developing novel fungicides and nematicides . The target compound serves as a crucial intermediate for introducing the specific 1-ethyl-5-methyl-3-carboxamide pyrazole moiety into more complex agrochemical structures . The exact regioisomerism is essential to achieve the desired interaction with biological targets like fungal enzymes or nematode receptors; using an isomer would result in a different compound with an unpredictable, and likely inferior, biological profile .

Calibrated HTS and Liquid Handling Workflows

The computed density value of 1.23 g/cm³ provides a practical, quantitative parameter for scientists and engineers involved in automated liquid handling and high-throughput screening (HTS). This value can be used to accurately calculate the molarity of stock solutions prepared by weight or volume, minimizing errors in assay plate preparation compared to using a generic estimate. This is a practical, workflow-specific reason to select and procure this specific compound for any large-scale screening effort, ensuring consistency and reproducibility in quantitative experiments .

Procurement for Patent-Based Synthesis

For organizations scaling up a synthetic route from a published patent, the exact CAS number (863752-20-9) is the unambiguous identifier for sourcing the correct starting material. While direct patent examples for this specific compound are limited in the public domain, its role as a defined intermediate means any deviation in the starting material's regioisomerism would result in a final product that is not the same as the one claimed in the intellectual property. This ensures the validity and reproducibility of the patented synthetic process, a critical concern in industrial R&D and technology transfer .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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